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Silver perchlorate

Cat. No.: B1204653
CAS No.: 7783-93-9
M. Wt: 207.32 g/mol
InChI Key: YDHABVNRCBNRNZ-UHFFFAOYSA-M
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Description

Historical Context and Evolution of Silver Perchlorate (B79767) in Academic Study

The study of perchlorates dates back over a century, with these compounds being recognized for their utility in various chemical processes. americanelements.com Silver perchlorate, prepared by methods such as the reaction of perchloric acid with silver nitrate (B79036) or silver oxide, emerged as a reagent of interest in academic and industrial laboratories. wikipedia.orgfishersci.com Early applications leveraged its capacity to act as a source of silver ions and its utility in displacing halide ligands from metal and organic substrates. wikipedia.org

A notable area of early investigation was its potential as a catalyst in reactions such as Friedel-Crafts acylations. However, research from the mid-20th century, such as a 1953 study by Burton and Praill, questioned the true catalytic activity of this compound in these specific transformations, contributing to a more nuanced understanding of its chemical behavior. rsc.org Over time, the application of this compound in chemical synthesis has seen a shift. While its effectiveness in certain reactions is well-documented, its use has seen a decline in some areas due to the recognized energetic and potentially explosive nature of perchlorate salts, leading researchers to seek alternative reagents like silver tetrafluoroborate (B81430) and silver trifluoromethanesulfonate. wikipedia.org Despite this, it continues to be a subject of academic study, particularly in research areas where its specific properties offer unique advantages.

Significance of this compound as a Non-Coordinating Anion Source in Research

A primary reason for the enduring interest in this compound within chemical research is the nature of the perchlorate anion (ClO₄⁻). The perchlorate ion is the conjugate base of perchloric acid, one of the strongest known mineral acids. wikipedia.org Consequently, the perchlorate anion is a very weak base and, crucially, a weakly or non-coordinating anion. wikipedia.orgwikipedia.org

This property is of paramount significance in coordination chemistry and organic synthesis. wikipedia.org In many reactions, the goal is to utilize the reactivity of a cation, such as the silver ion (Ag⁺), without interference from the accompanying anion. This compound serves as an excellent source of "naked" Ag⁺ ions in solution because the perchlorate anion has a very low tendency to form a coordinate bond with the metal center or other reactive intermediates. wikipedia.orgwikipedia.org This allows the silver cation to effectively interact with other species in the reaction mixture, for instance, binding to arenes or acting as a Lewis acid catalyst. wikipedia.org

The ability to replace halide ligands with the non-coordinating perchlorate anion is a key synthetic strategy. wikipedia.org This process generates a cationic metal complex, which can then be used in further reactions or isolated. The use of weakly coordinating anions like perchlorate is essential for the study of cationic species and their reactivity in condensed phases, providing conditions that can approximate the gas phase by minimizing cation-anion interactions.

Overview of Contemporary Research Paradigms Utilizing this compound

Despite a decrease in its general use, this compound remains a valuable tool in several specialized areas of modern chemical research, where its unique properties are leveraged to achieve specific synthetic outcomes.

Catalysis in Organic Synthesis: this compound continues to be employed as a catalyst or promoter in a range of organic reactions. wikipedia.orgsciencemadness.orgnordmann.global Its role often involves acting as a Lewis acid to activate substrates. For instance, it has been used in Friedel-Crafts type reactions and in the solvolysis of organic halides. oup.comnih.gov Recognition of silver salts as single-electron-transfer (SET) oxidants has also led to their use in radical chemistry. unipv.it Furthermore, combinations of niobium pentachloride and this compound have been shown to be efficient catalysts for Friedel-Crafts acylation reactions. ijpcbs.comacs.org

Carbohydrate Chemistry: A particularly interesting modern application of this compound is in the field of carbohydrate chemistry, specifically in glycosylation reactions. dovepress.comumsl.edutandfonline.com The formation of 1,2-cis glycosidic linkages is a significant challenge in the synthesis of complex oligosaccharides. dovepress.comdovepress.com Research has shown that perchlorate salts can be beneficial for achieving this stereochemistry. dovepress.com Studies have demonstrated that this compound can act as an effective promoter for the activation of glycosyl thioimidates, showing improved 1,2-cis selectivity compared to other silver salts like silver triflate. dovepress.com It can also be used in combination with other reagents, such as methyl sulfenyl bromide, to activate thioglycosides for the construction of complex carbohydrate structures. dovepress.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical FormulaAgClO₄ wikipedia.orgchemicalbook.com
Molar Mass207.32 g/mol
AppearanceColorless or white hygroscopic crystals wikipedia.orgchemicalbook.com
Density2.806 g/cm³ wikipedia.org
Melting Point486 °C (decomposes) wikipedia.org
Water Solubility557 g/100 mL (at 25 °C) wikipedia.org
Solubility in Organic SolventsSoluble in benzene (B151609), toluene, pyridine (B92270), acetone (B3395972), and ethanol (B145695) wikipedia.orgchemicalbook.comdovepress.comsciencemadness.org

Table 2: Applications of this compound in Catalysis and Synthesis

Research AreaReaction TypeRole of this compoundReferences
Organic SynthesisFriedel-Crafts AcylationCo-catalyst with Niobium Pentachloride ijpcbs.comacs.org
Organic SynthesisHalide Displacement/SolvolysisPromoter wikipedia.orgoup.com
Carbohydrate ChemistryGlycosylation (Thioimidate activation)Promoter for 1,2-cis selectivity dovepress.comdovepress.com
Carbohydrate ChemistryGlycosylation (Thioglycoside activation)Co-promoter with Methyl Sulfenyl Bromide dovepress.com
Coordination ChemistryCoordination Polymer SynthesisSource of Ag⁺ and counter-ion researchgate.netiucr.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AgClO4 B1204653 Silver perchlorate CAS No. 7783-93-9

Properties

IUPAC Name

silver;perchlorate
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InChI

InChI=1S/Ag.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YDHABVNRCBNRNZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]Cl(=O)(=O)=O.[Ag+]
Source PubChem
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Molecular Formula

AgClO4
Record name silver perchlorate
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DSSTOX Substance ID

DTXSID40884427
Record name Silver perchlorate
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Molecular Weight

207.32 g/mol
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Physical Description

Colorless deliquescent solid; [Hawley] Colorless crystalline solid; [MSDSonline]
Record name Silver perchlorate
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CAS No.

7783-93-9
Record name Silver perchlorate
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Record name Perchloric acid, silver(1+) salt (1:1)
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Record name Silver perchlorate
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Record name Silver perchlorate
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Record name SILVER PERCHLORATE
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Synthetic Methodologies and Chemical Precursor Studies of Silver Perchlorate

Advanced Synthetic Routes to Anhydrous Silver Perchlorate (B79767)

The synthesis of anhydrous silver perchlorate (AgClO₄) is a critical process for its application in various chemical reactions. The compound is a white, crystalline solid that is noteworthy for its high solubility in water and various organic solvents, including aromatic compounds like benzene (B151609) and toluene. wikipedia.orgchemicalbook.com

A prevalent and straightforward method for preparing anhydrous this compound involves the reaction of silver nitrate (B79036) with an excess of 72% perchloric acid. at.uaacs.org The mixture is heated to drive off the nitric acid, resulting in the formation of this compound crystals. at.uaacs.org

Another established synthetic route is the reaction between barium perchlorate and silver sulfate. wikipedia.org Additionally, reacting perchloric acid with silver oxide can also yield this compound. wikipedia.org

Achieving high purity is paramount in the synthesis of this compound. After the initial reaction between silver nitrate and perchloric acid, the resulting mixture of crystals and mother liquor is cooled and centrifuged. at.uaacs.org A subsequent drying step at 150°C in a vacuum is employed to remove most of the residual perchloric acid. at.uaacs.org

A notable impurity that can form during this process is silver chloride, which can remain dissolved in the concentrated this compound solution and precipitate upon dilution. at.uaacs.org To eliminate this, the this compound is dissolved in water, and the solution is neutralized with a slight excess of silver carbonate or silver oxide. The solution is then filtered, evaporated, and cooled to crystallize the monohydrate, which is subsequently centrifuged. at.uaacs.org

For further purification, recrystallization from perchloric acid can be performed. chemicalbook.com Another method involves refluxing the compound with benzene to azeotropically remove water, followed by precipitation with dry pentane (B18724) and drying under vacuum over phosphorus pentoxide. chemicalbook.com The optimization of various reaction parameters such as temperature, pH, and reactant concentrations is crucial for controlling the properties of the final product, as demonstrated in the synthesis of silver nanoparticles where these factors influence particle size and stability. scitechnol.comresearchgate.net The principles of optimizing reaction conditions to enhance yield and purity are also central to continuous crystallization processes in other chemical syntheses. mit.edu

Table 1: Parameters for Optimizing this compound Purity

Parameter Description Purpose
Excess Perchloric Acid Using a large excess of perchloric acid in the initial reaction. Ensures complete conversion of silver nitrate.
Centrifugation Separating the crystalline product from the mother liquor. Removes soluble impurities and excess acid.
Vacuum Drying Heating the product under vacuum at 150°C. Removes adhering perchloric acid. at.uaacs.org
Neutralization & Filtration Treating the aqueous solution with silver carbonate or oxide, followed by filtration. Removes dissolved silver chloride impurity. at.uaacs.org
Recrystallization Dissolving the product in a suitable solvent (e.g., perchloric acid) and allowing it to crystallize again. Further purifies the compound from remaining impurities. chemicalbook.com
Azeotropic Distillation Refluxing with benzene to remove water. Produces the anhydrous form of this compound. chemicalbook.com

While traditional methods focus on purification through recrystallization, novel approaches in crystallization are being explored to control particle morphology and properties. For instance, in the synthesis of silver particles, the crystallization route can be manipulated by adding amino acids. jst.go.jp This slows the reduction rate and allows for a shift from classic atom-by-atom deposition to a non-classic, particle-mediated process, resulting in different morphologies like flower-like or spherical particles instead of dendrites. jst.go.jp Although this specific study does not focus on this compound, the principles of controlling crystallization pathways by influencing reaction rates could be applied to produce this compound crystals with specific desired characteristics. jst.go.jp

Continuous crystallization is another advanced approach that offers advantages in terms of cost and process flexibility. mit.edu Techniques such as continuous solids recycle and optimization of multistage mixed-suspension, mixed-product removal (MSMPR) crystallizers are being developed to enhance yield and control crystal quality. mit.edu These methods, while demonstrated for other compounds, represent potential avenues for the large-scale, controlled production of high-purity this compound.

Optimization of Reaction Conditions for High Purity

Synthesis and Characterization of Solvated and Anhydrous this compound Forms

This compound is known to form various solvated complexes, particularly with pyridine (B92270). d-nb.info When this compound is dissolved in pyridine, several complexes can be formed, including [Ag(py)₂]ClO₄ and [Ag(py)₂]ClO₄·0.5py. d-nb.infomdpi.com The synthesis of the hemipyridine solvate, [Agpy₂ClO₄]·0.5py, was achieved by triturating [Agpy₂ClO₄] and another complex, 4[Agpy₂ClO₄]·[Agpy₄]ClO₄, in a mixed solvent of acetone (B3395972) and benzene. mdpi.comresearchgate.net

The characterization of these solvated forms is carried out using techniques such as single-crystal X-ray analysis and vibrational spectroscopy (Infrared and Raman). mdpi.comresearchgate.net For instance, the monoclinic crystals of [Agpy₂ClO₄]·0.5py were found to be isomorphic with the analogous permanganate (B83412) complex. mdpi.comresearchgate.net In this structure, the solvate pyridine is connected to an oxygen atom of the perchlorate anion. mdpi.comresearchgate.net

The anhydrous form of this compound is highly deliquescent and forms a monohydrate. wikipedia.orgat.ua It can be dehydrated at 43°C. chemicalbook.com X-ray diffraction studies on aqueous solutions have shown that the silver ion exists as [Ag(H₂O)₂]⁺. wikipedia.org

Table 2: Characterization of this compound Forms

Compound Synthetic Method Characterization Techniques Key Findings
Anhydrous this compound (AgClO₄) Heating silver nitrate with excess perchloric acid. at.uaacs.org - White, deliquescent solid. wikipedia.orgat.ua
This compound Monohydrate (AgClO₄·H₂O) Crystallization from aqueous solution. at.uaacs.org X-ray Diffraction In aqueous solution, Ag⁺ exists as [Ag(H₂O)₂]⁺. wikipedia.org
Bis(pyridine)silver(I) Perchlorate Hemipyridine Solvate ([Agpy₂ClO₄]·0.5py) Trituration of [Agpy₂ClO₄] and 4[Agpy₂ClO₄]·[Agpy₄]ClO₄ in acetone/benzene. mdpi.comresearchgate.net Single-crystal X-ray analysis, IR and Raman spectroscopy Monoclinic crystals; solvate pyridine connected to perchlorate anion. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis Research

While traditional synthesis methods for this compound often involve strong acids and high temperatures, the broader field of silver compound synthesis is increasingly influenced by the principles of green chemistry. at.uaacs.orgrsc.org Green synthesis approaches aim to use environmentally benign solvents, renewable materials, and less hazardous chemicals. researchgate.net

In the context of producing silver nanoparticles (AgNPs), this compound is often used as a silver salt precursor. e3s-conferences.orgmdpi.com Green synthesis methods for AgNPs employ natural resources like plant extracts, which contain biomolecules that act as both reducing and stabilizing agents. e3s-conferences.orgmdpi.com This avoids the need for chemical stabilizers and often allows the reaction to proceed under milder conditions. e3s-conferences.org For example, the synthesis of AgNPs has been achieved using fruit extracts from various plants. e3s-conferences.org

Although direct green synthesis routes for bulk this compound are not widely reported, the use of this compound as a precursor in green nanotechnology highlights its role in more environmentally friendly applications. e3s-conferences.orgmdpi.com The development of assessment models for the "greenness" of nanoparticle synthesis protocols, which integrate multiple criteria, provides a framework for designing more sustainable chemical processes. rsc.org These principles could potentially guide future research into cleaner production methods for this compound itself.

In-Situ Generation and Reactivity Studies of this compound

This compound is frequently used for the in-situ generation of other reactive species or nanoparticles. In organic synthesis, it is an effective reagent for replacing halide ligands with the weakly coordinating perchlorate anion. wikipedia.org For instance, adding this compound to a suspension of a rhodium complex in tetrahydrofuran (B95107) generates a catalytically active species by precipitating silver chloride. orgsyn.org

The in-situ generation of silver nanoparticles (AgNPs) from this compound is a significant area of research. This can be achieved through various methods, including chemical reduction and radiolysis.

Chemical Reduction: In a wet chemical approach, this compound is reduced by sodium borohydride. nih.gov The kinetics of this reaction can be controlled to influence the growth mechanism and size of the resulting AgNPs. nih.gov Similarly, AgNPs have been synthesized directly onto cotton yarn substrates using a reactive in-situ self-assembly technique with this compound as the precursor. mdpi.comresearchgate.net

Radiolysis: Radiolytic reduction of this compound solutions, where solvated electrons generated by an electron beam reduce the silver ions, allows for the in-situ formation of AgNPs. cdnsciencepub.com This process can be monitored in real-time using techniques like Cherenkov spectroscopy to observe the formation and growth of the nanoparticles. cdnsciencepub.com

Photopolymerization: In additive manufacturing, AgNPs can be generated in-situ from this compound within an acrylic resin during the stereolithography (SLA) process. mdpi.com The photopolymerization process simultaneously reduces the silver precursor to form nanoparticles embedded within the solid polymer matrix. mdpi.com

The reactivity of this compound extends to its thermal decomposition, especially in the presence of other compounds. For example, in pyridine complexes, the perchlorate ion can oxidize the pyridine ligand during thermal decomposition. d-nb.inforesearchgate.net The presence of silver chloride, formed in-situ during these redox reactions, can create a eutectic melt with this compound, influencing subsequent decomposition pathways. d-nb.inforesearchgate.net

Coordination Chemistry of Silver Perchlorate Systems

Role of Perchlorate (B79767) as a Weakly or Non-Coordinating Anion in Silver(I) Complexes

The flexible coordination sphere of the d¹⁰ silver(I) ion allows for various coordination numbers, typically ranging from two to six. The weakly coordinating nature of the perchlorate anion plays a significant role in determining the final coordination environment of the silver(I) center.

In the presence of strongly binding ligands, the perchlorate ion is often displaced from the primary coordination sphere. For example, in the complex formed with N,N'-bis(trans-cinnamaldehyde)ethylenediimine (ca2en) and triphenylphosphine (B44618) (PPh₃), the silver(I) atom adopts a distorted trigonal geometry, coordinated to two nitrogen atoms from the Schiff base ligand and one phosphorus atom from triphenylphosphine. tandfonline.com The perchlorate ion in this case is non-coordinating. tandfonline.com Similarly, in tetrapyridine silver(I) perchlorate, the silver ion is tetrahedrally coordinated to four pyridine (B92270) ligands, with the perchlorate anion existing as a discrete ion. scispace.com

However, in complexes with ligands that form weaker bonds or have specific steric requirements, the perchlorate anion can exhibit weak coordination. This can lead to higher coordination numbers and more complex geometries. For instance, in a one-dimensional coordination polymer with 4-aminopyridine, weak interactions between the perchlorate oxygen atoms and the silver(I) atoms contribute to a pseudo-octahedral coordination environment for one of the silver centers. iucr.org The Ag-O distances in these interactions are typically long, for example, greater than 2.70 Å, indicating a weak bond. iucr.org In another case involving a silver(I) complex with a macrocyclic ligand containing an O₂S₂NH donor set, the perchlorate anion was found to be coordinated to the silver ion. nih.govdntb.gov.ua

The coordination geometry of silver(I) in perchlorate complexes can range from linear two-coordinate to tetrahedral, trigonal, and even higher coordination numbers, often in distorted arrangements. researchgate.netiucr.orgtandfonline.com The final geometry is a delicate balance of ligand sterics, electronic effects, and the potential for weak interactions with the perchlorate anion.

Silver perchlorate is a useful precursor for synthesizing various silver(I) complexes because the weakly bound perchlorate can be easily replaced by other ligands. wikipedia.org The lability of ligands in silver(I) complexes contributes to dynamic exchange processes in solution.

Studies on N-heterocyclic carbene (NHC) silver(I) complexes have shown that ligand exchange occurs through an associative mechanism. researchgate.net This involves the incoming ligand first penetrating the coordination sphere before the existing ligand is displaced. acs.org The dynamics of this exchange can be influenced by factors such as concentration and the nature of the anion. researchgate.net

A notable example of anion exchange involves the transformation of silver 4,4'-bipyridine (B149096) nitrate (B79036) (SBN) to silver 4,4'-bipyridine perchlorate (SBP). rsc.orgresearchgate.net This process occurs via a solvent-mediated mechanism where the initial SBN structure dissolves and then recrystallizes as SBP. rsc.orgresearchgate.net The complete structural transformation can be monitored over time and is observed to finish within approximately 70-90 minutes. rsc.orgresearchgate.net

The following table summarizes the key aspects of ligand exchange in a silver-based metal-organic framework (MOF).

FeatureDescription
Initial MOF Silver 4,4'-Bipyridine Nitrate (SBN)
Exchanging Anion Perchlorate (ClO₄⁻)
Final MOF Silver 4,4'-Bipyridine Perchlorate (SBP)
Mechanism Solvent-mediated dissolution and recrystallization
Time for Completion ~70-90 minutes
Capacity 354 mg g⁻¹
This table illustrates the anion exchange process from a nitrate to a perchlorate-containing silver-based MOF. rsc.orgresearchgate.net

Influence on Coordination Number and Geometry of Silver(I)

Supramolecular Architectures Directed by this compound

The combination of the versatile coordination of silver(I) and the weakly coordinating nature of the perchlorate anion makes this compound a valuable component in the construction of supramolecular architectures. nih.gov These self-assembled structures can range from discrete molecules to one-, two-, and three-dimensional polymers. iucr.orgnih.gov

Anion-π interactions, where the electron-rich anion interacts with an electron-deficient aromatic ring, are also significant in directing the assembly of these crystalline networks. nih.govunifi.itat.ua The perchlorate anion can participate in such interactions with π-acidic aromatic rings, like N-rich heterocycles. nih.govat.ua In a complex with dipyrazin-2-ylamine, a combination of O-H···O and N-H···O hydrogen bonds, along with (ClO₄⁻)⋯π(pyrazine) interactions, assembles the one-dimensional chains into a three-dimensional supramolecular structure. nih.gov These interactions demonstrate that even "non-coordinating" anions can play a crucial role in the crystal engineering of complex architectures. mdpi.comscispace.com

Self-assembly is a key strategy for constructing complex supramolecular structures from simpler building blocks. Silver(I) perchlorate is frequently used in these processes due to the lability and flexible coordination geometry of the silver(I) ion. nih.gov By carefully selecting ligands, diverse architectures such as helices, lamellar networks, and discrete cages can be formed. nih.govscispace.com

For instance, the self-assembly of this compound with 1,2-bis[(2-pyrimidinyl)sulfanylmethyl]benzene (bpsb) leads to a two-dimensional lamellar network containing crown-like cavities. nih.gov In another example, the reaction of this compound with a flexible macrocyclic ligand resulted in the formation of a dimeric complex. rsc.org The outcome of the self-assembly process is highly dependent on the ligand's structure, the solvent used, and the stoichiometry of the reactants. rsc.org

The following table presents examples of supramolecular structures formed through self-assembly with this compound and different ligands.

LigandResulting ArchitectureReference
1,2-bis[(2-pyrimidinyl)sulfanylmethyl]benzene (bpsb)2D lamellar network with crown-like cavities nih.gov
para-divinylbenzeneM₂L₂ metallomacrocycle scispace.com
meta-divinylbenzene1D polymeric chains scispace.com
1,4,7,10-tetrakis-(4-cyanobenzyl)-1,4,7,10-tetraazacyclododecane (L1)Dimeric complex [Ag₂(L1)₂]²⁺ rsc.org
O₂S₂X-donor macrocyclesSandwich, dimeric, polymeric, and tetrameric complexes nih.govdntb.gov.ua
This table showcases the diversity of supramolecular architectures obtained from self-assembly processes involving this compound.

Hydrogen Bonding and Anion-π Interactions in Crystalline Networks

Spectroscopic Investigations of Silver-Perchlorate Interactions

Spectroscopic techniques are invaluable for probing the interactions between silver(I) and the perchlorate anion, both in the solid state and in solution. Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, is highly sensitive to the symmetry of the perchlorate ion and can thus indicate its coordination mode.

A free perchlorate ion possesses tetrahedral (T_d) symmetry, which results in specific vibrational modes being active in either IR or Raman spectra. When the perchlorate ion coordinates to a metal center, its symmetry is lowered (e.g., to C₃ᵥ for monodentate coordination), leading to changes in the spectra, such as the appearance of previously forbidden bands and the splitting of degenerate modes. d-nb.infomdpi.com For example, in a study of a pyridine-silver perchlorate complex, the appearance of an IR-forbidden band was attributed to the coordination of the perchlorate ion, indicating a distortion from ideal tetrahedral symmetry. d-nb.info

Surface-enhanced Raman spectroscopy (SERS) has been developed as a highly sensitive technique for detecting perchlorate, leveraging the enhancement of the Raman signal when the anion is adsorbed onto silver nanoparticles. nih.govoptica.orgosti.gov High-resolution electron energy loss spectroscopy (HREELS) has also been used to study the vibrational spectrum of perchlorate adsorbed on a silver surface, showing that the adsorption geometry changes in the presence of water. aip.org

The table below summarizes key vibrational bands of the perchlorate anion and their indication of its interaction state.

Interaction StateSymmetryVibrational Bands (cm⁻¹)Spectroscopic TechniqueReference
Adsorbed on clean Ag(110) surfaceC₃ᵥ or lower (tridentate)640, 915, 1020, 1220HREELS aip.org
Co-adsorbed with H₂O on Ag(110)T_d (fully solvated)610, 880, 1090HREELS aip.org
Coordinated in a pyridine complexC₃ᵥ (monodentate)Appearance of IR-forbidden band at 944 cm⁻¹IR Spectroscopy d-nb.info
This table details the vibrational spectroscopic signatures of the perchlorate anion under different interaction conditions with silver.

NMR and UV-Vis Studies of Complex Formation

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for investigating the formation and dynamics of silver(I) complexes with various ligands in solution. These techniques provide insights into the coordination environment of the silver ion and the electronic changes occurring upon complexation.

NMR Spectroscopy: ¹³C NMR spectroscopy has been effectively used to study the interaction between this compound and aromatic systems. For instance, in the complexation of poly(phenylene methylene) (PPM) with AgClO₄ in chloroform, the signals corresponding to the phenylene groups in the ¹³C NMR spectrum experience broadening and an upfield shift of approximately 0.5–1 ppm. mdpi.com This shift indicates a direct interaction and coordination between the silver(I) ions and the phenylene groups of the polymer. mdpi.com The peak broadening suggests a dynamic behavior of the silver(I) complexes, where all phenylene groups are temporarily involved in coordination. mdpi.com Similarly, NMR studies, including ¹H and ¹³C NMR, are standard methods for characterizing silver(I) complexes with nitrogen-containing macrocyclic ligands, helping to elucidate the structure of the resulting complexes in solution. doi.org

UV-Vis Spectroscopy: UV-Vis spectroscopy is highly sensitive to changes in the electronic environment of ligands upon coordination to a metal ion. The formation of a complex between a ligand and this compound often results in noticeable shifts in the absorption bands. For example, the complex formation between N-benzyl-8-S-(p-nitrobenzoyl)dihydrolipoamide and this compound in tetrahydrofuran (B95107) (THF) was monitored by UV-Vis spectroscopy. The changes in the absorption spectra, when plotted using the molar ratio method, confirmed the formation of specific silver-ligand complexes, such as a 1:1 and a 1:2 complex. oup.com This method allows for the determination of the stoichiometry of the complexes formed in solution. oup.com Furthermore, UV-Vis spectroscopy is a routine technique for the characterization of newly synthesized silver(I) perchlorate complexes, often used alongside other methods to confirm the coordination of the ligand to the silver center. doi.orgresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Perchlorate Coordination Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in determining the coordination mode of the perchlorate anion (ClO₄⁻) in silver complexes. The symmetry of the free perchlorate ion is tetrahedral (T_d), which dictates specific selection rules for its vibrational modes. Coordination to a metal center like silver(I) lowers this symmetry, leading to characteristic changes in the spectra.

The free perchlorate ion has four fundamental modes of vibration: the symmetric stretch (ν₁), the symmetric bend (ν₂), the asymmetric stretch (ν₃), and the asymmetric bend (ν₄). In T_d symmetry, only the asymmetric modes (ν₃ and ν₄) are IR active, while all four modes are Raman active. When the perchlorate ion coordinates to a silver atom (e.g., in a monodentate or bidentate fashion), its symmetry is reduced (to C₃ᵥ or C₂ᵥ, respectively), which lifts the degeneracy of the vibrational modes and alters the selection rules.

Key spectral changes indicating perchlorate coordination include:

The appearance of the ν₁ symmetric stretching mode in the IR spectrum, which is forbidden for the free ion. For example, in diamminesilver(I) perchlorate, the IR-inactive ν₁ mode appears as a single peak at 933 cm⁻¹, clearly showing the distortion from T_d geometry. mdpi.com

The splitting of the degenerate ν₃ and ν₄ bands into multiple components. In many this compound complexes, the broad ν₃ band (around 1100 cm⁻¹) and the ν₄ band (around 625 cm⁻¹) are observed to split, signaling a lower symmetry environment due to coordination. nih.govresearchgate.net

Studies on pyridine-silver perchlorate complexes have shown the presence of both coordinated and non-coordinated perchlorate ions within the same crystal lattice. d-nb.info In the Raman spectrum of one such complex, the symmetric stretching mode (ν₁) appears as two bands at approximately 911 cm⁻¹ and 928 cm⁻¹, corresponding to the perchlorate ions in the different environments. d-nb.info

The following table summarizes the vibrational frequencies for the perchlorate anion in a representative silver complex, demonstrating the effect of coordination.

Table 1: Vibrational Frequencies of Perchlorate in Diamminesilver(I) Perchlorate [Ag(NH₃)₂]ClO₄ Data extracted from IR and Raman spectra at room temperature.

Vibrational ModeAssignmentIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν₁Symmetric Stretch (A₁)933936
ν₂Symmetric Bend (E)-461, 452
ν₃Asymmetric Stretch (F₂)~1050 (broad)1104, 1061
ν₄Asymmetric Bend (F₂)625, 634634, 626
Source: mdpi.comresearchgate.net

Coordination Polymers and Metal-Organic Frameworks (MOFs) Containing this compound

This compound is a versatile precursor in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs), where it can act not only as a source of Ag(I) ions but also as a coordinating anion that influences the final structure. The perchlorate ion, though often considered weakly coordinating, can participate in the coordination sphere of the silver atom, acting as a terminal ligand or as a bridge between metal centers to extend the dimensionality of the framework. mdpi.comresearchgate.net

Silver's flexible coordination geometry allows for the construction of diverse architectures, from one-dimensional (1D) chains to complex three-dimensional (3D) networks. mdpi.com

Two-Dimensional (2D) and Three-Dimensional (3D) Networks: The ability of the perchlorate ion to act as a linker has been utilized in creating higher-dimensional structures. For instance, a thiacalix mdpi.comarene-based ligand reacted with this compound to form a 2D square-grid network, {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n, where the perchlorate ions are part of the coordination environment around the silver atoms. researchgate.net

Metal-Organic Frameworks (MOFs): this compound plays a role in the field of cationic MOFs, particularly in anion-exchange processes. The MOF known as Silver 4,4'-Bipyridine Nitrate (SBN), or [Ag(4,4'-bipy)]NO₃, can quantitatively capture perchlorate anions from solution. nih.gov This anion exchange leads to a structural transformation, forming Silver 4,4'-Bipyridine Perchlorate (SBP), [Ag(4,4'-bipy)]ClO₄. This process, studied by powder X-ray diffraction and solid-state NMR, highlights the structural flexibility of silver-based MOFs and their potential for capturing specific oxo-anions like perchlorate. nih.gov

The following table lists examples of coordination polymers and MOFs synthesized using this compound.

Table 2: Examples of this compound in Coordination Polymers and MOFs

Compound FormulaLigand(s)DimensionalityRole of PerchlorateReference
[Ag₂L(H₂O)₂(ClO₄)₂]nL = 2,4,6-trimorpholino-1,3,5-triazine1DCoordinated Terminal Ligand mdpi.com
[Ag₃L₄(ClO₄)₃]L = 2-phenyl-5-(p-tolyl)-1,3,4-oxadiazole1DBridging Ligand researchgate.net
{[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}nL = Thiacalix mdpi.comarene-bis-crown2DCoordinated Ligand researchgate.net
[Ag(4,4'-bipy)]ClO₄ (SBP)4,4'-bipyridine1D Cationic ChainsCharge-balancing anion nih.gov

Catalytic Applications and Mechanistic Investigations of Silver Perchlorate

Silver Perchlorate (B79767) as a Promoter in Organic Transformations

Silver perchlorate has proven to be a powerful promoter in several classes of organic reactions, demonstrating its broad applicability in synthetic chemistry. researchgate.netdovepress.com Its ability to activate substrates, often by abstracting a halide or by coordinating to a functional group, initiates a cascade of events leading to the desired product.

The synthesis of oligosaccharides is a challenging field where the stereocontrolled formation of glycosidic bonds is paramount. This compound has been identified as a beneficial promoter for achieving high 1,2-cis stereoselectivity in glycosylation reactions. dovepress.comucsb.edu

In a notable study, silver(I) perchlorate was shown to be a powerful promoter for the activation of glycosyl thioimidates. dovepress.com When compared to other silver(I) salts, including the commonly used silver triflate (AgOTf), this compound demonstrated improved 1,2-cis selectivity. dovepress.com For instance, the glycosylation of a secondary glycosyl acceptor with a superdisarmed SBox donor in the presence of this compound yielded the corresponding disaccharide with excellent α-selectivity (α/β = >20/1). ajol.info This high stereoselectivity is attributed to the influence of the perchlorate counter-anion, which appears to create a favorable environment for the formation of the α-linked product. ajol.info

The effectiveness of this compound was further highlighted in a comparative study where different silver salts were used as promoters. The stereoselectivity ranged from good for AgOTf (α/β = 7.8/1) to poor for AgPF₆ (α/β = 2.1/1) and AgBF₄ (α/β = 1.6/1), clearly indicating the superior directing effect of the perchlorate anion in these specific reactions. ajol.info

This compound has also been used in combination with other reagents to activate different types of glycosyl donors. For example, when paired with methyl sulfenyl bromide (MeSBr), it effectively activates thioglycosides. dovepress.com This cooperative activation protocol has been successfully applied in a one-pot, two-step sequential glycosylation to synthesize a trisaccharide, showcasing the versatility of this compound in complex oligosaccharide synthesis. dovepress.comajol.info

Table 1: Comparison of Silver Salts in Glycosylation

Promoter Donor Acceptor Product Yield (%) α/β Ratio Reference
AgClO₄ SBox Secondary Disaccharide 92 >20/1 ajol.info
AgOTf SBox Secondary Disaccharide - 7.8/1 ajol.info
AgPF₆ SBox Secondary Disaccharide - 2.1/1 ajol.info
AgBF₄ SBox Secondary Disaccharide - 1.6/1 ajol.info
AgClO₄/MeSBr SPh Primary Disaccharide 89 10.1/1 dovepress.com

This compound is an effective reagent for the activation of carbon-halogen (C-X) bonds, a key step in many synthetic transformations. researchgate.net The strong affinity of the silver(I) ion for halides leads to the precipitation of insoluble silver halides, thereby generating a reactive carbocationic intermediate that can be trapped by various nucleophiles. researchgate.net This reactivity has been exploited in the synthesis of various organic molecules, including heterocycles. organic-chemistry.orgrsc.org

For instance, the reaction of alkyl iodides with this compound can lead to the formation of alkyl perchlorates, which are themselves reactive intermediates. nih.gov The course of these reactions can be highly dependent on the solvent, with rearrangements being a common feature in non-coordinating solvents. mdpi.com

In the context of photocatalysis, an acridinium-based photocatalyst in the presence of a perchlorate counterion has been used to activate the C-Br bond of compounds like CBr₄ and CBrCl₃. organic-chemistry.org This activation proceeds via a single electron transfer (SET) mechanism, leading to the formation of gem-dihaloenones from terminal alkynes. organic-chemistry.org These products serve as valuable intermediates for the synthesis of various heterocycles. organic-chemistry.org

Silver-catalyzed C-H activation and subsequent functionalization often involve silver salts with non-coordinating anions like perchlorate. beilstein-journals.org In some cases, silver(I) salts are used to generate the active catalyst for C-H activation/cross-coupling reactions, for example, by abstracting a halide from a palladium precatalyst to generate a cationic palladium species. beilstein-journals.org

This compound has been utilized as a catalyst or promoter in various cycloaddition and rearrangement reactions, often facilitating transformations that are otherwise difficult to achieve.

In the realm of cycloadditions, this compound has been used in combination with other metal catalysts. For example, a co-catalyzed [3+3] cycloaddition reaction between isoquinolinium-2-ylamides and cyclopropanes is promoted by a combination of silver triflate and nickel(II) perchlorate. rsc.org Silver(I) salts, including this compound, are also known to catalyze [3+2] cycloaddition reactions of azomethine ylides. wisc.edunih.gov In these reactions, the silver ion acts as a Lewis acid to coordinate with the iminoester, facilitating the formation of the azomethine ylide, which then undergoes cycloaddition with an olefin. wisc.edu The use of chiral ligands in conjunction with this compound can lead to high enantioselectivity in these cycloadditions. wisc.edunih.gov

This compound has also been shown to promote Nazarov cyclizations, a 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones. mdpi.comacs.org In some instances, the perchlorate counterion was found to be crucial for achieving the desired rearrangement product. mdpi.com For example, in the cyclization of a divinyl ketone, a copper(II) complex with a perchlorate counterion provided the rearranged spirocyclic product, whereas the triflate analogue did not. mdpi.com

Furthermore, this compound is effective in promoting various rearrangement reactions, including pinacol-type rearrangements. researchgate.net Heating dibromocyclopropanes that have a 1-hydroxyalkyl group with this compound induces cleavage of the cyclopropane (B1198618) ring to form an allyl cation. dovepress.com This cation then undergoes a 1,2-shift (a semipinacol rearrangement) to yield β,γ-unsaturated carbonyl compounds. researchgate.netdovepress.com this compound has also been employed to promote the ring expansion of halocarbene adducts of cyclic olefins, providing a route to medium-sized trans-cycloalkene derivatives. rsc.orgmdpi.com

Table 2: Examples of this compound in Cycloadditions and Rearrangements

Reaction Type Substrate Product Conditions Reference
[3+2] Cycloaddition Iminoester and Maleimide Polysubstituted Proline (R)- or (S)-Binap, AgClO₄ nih.gov
Nazarov Cyclization Divinyl Ketone Spirocyclic Cyclopentenone Cu(II)box complex, AgClO₄ mdpi.com
Semipinacol Rearrangement Dibromocyclopropane with 1-hydroxyalkyl group β,γ-Unsaturated Carbonyl AgClO₄, 2,6-lutidine, heat dovepress.com
Ring Expansion Halocarbene adduct of cyclic olefin trans-Cycloalkene derivative AgClO₄, solvolysis rsc.orgmdpi.com

C-X Bond Activation and Formation

Mechanistic Studies of this compound-Mediated Catalysis

Understanding the mechanism of this compound-mediated reactions is crucial for optimizing existing methods and developing new transformations. These studies often focus on identifying the active catalytic species, characterizing reaction intermediates, and elucidating the reaction pathways.

In many this compound-catalyzed reactions, the active species is believed to be a cationic silver complex, [AgLₙ]⁺, where L represents a ligand or solvent molecule. The silver ion's Lewis acidity allows it to activate substrates by coordination. ucsb.edu

In glycosylation reactions, the activation of a glycosyl donor by this compound can lead to several possible intermediates. dovepress.com These include a stabilized oxocarbenium ion with a perchlorate counter-anion, a covalently bound glycosyl perchlorate, or, in the case of a participating group at C-2, an acyloxonium intermediate. dovepress.com The nature of the counter-anion plays a significant role in determining the stereochemical outcome of the reaction. ajol.info

In the oxidation of L-glutamine by cerium(IV) catalyzed by silver(I), a proposed mechanism involves the formation of an intermediate complex between the silver(I) catalyst and the amino acid. ucsb.edu This complex then reacts with the cerium(IV) species in the rate-determining step to yield a higher-valent silver(II) species and Ce(III), with the silver(I) catalyst being regenerated in a subsequent step. ucsb.edu

In some cases, the active species can be more complex. For example, in a gold-catalyzed hydroamination reaction where this compound is used as an additive, a gold-silver chloride adduct is proposed to form in methanol, which controls the enantioselectivity of the reaction. researchgate.net

The decomposition of this compound complexes can also lead to the formation of various intermediates. For instance, the thermal decomposition of diammine silver(I) perchlorate involves a solid-phase redox reaction between the perchlorate anion and the ammonia (B1221849) ligand, resulting in chlorite (B76162) and chlorate (B79027) intermediates. bham.ac.uk

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of this compound-mediated reactions. These studies provide insights into transition state geometries, reaction energy profiles, and the role of different species in the catalytic cycle.

DFT studies have been employed to understand the enhanced 1,2-cis selectivity in this compound-promoted glycosylations. These calculations can help to elucidate the nature of the transition state and the non-covalent interactions that govern the stereochemical outcome. researchgate.net For example, DFT calculations can model the interaction between the glycosyl donor, acceptor, and the catalyst, revealing how the perchlorate anion might influence the approach of the acceptor. researchgate.net

In a theoretical study of a silver-dependent enantiodivergent gold-catalyzed intramolecular hydroamination, DFT calculations revealed that a gold-silver chloride adduct, formed in the presence of this compound in methanol, is responsible for the inversion of enantioselectivity. researchgate.net The calculations showed that this adduct interacts with the substrate in a manner that favors the formation of the opposite enantiomer compared to the reaction in toluene, where the adduct does not form. researchgate.net The perchlorate anion was also suggested to assist in the tautomerization of a carbamate (B1207046) intermediate. researchgate.net

Computational studies have also been used to investigate Diels-Alder reactions. DFT calculations on the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and maleic anhydride (B1165640) showed that a Lewis acid catalyst lowers the activation barrier by interacting with the dienophile and decreasing the HOMO-LUMO gap of the reactants. While this study did not specifically use this compound, the principles can be extended to understand its role as a Lewis acid catalyst in similar cycloadditions.

Elucidation of Active Species and Intermediates

Heterogeneous Catalysis Incorporating this compound Derived Species

This compound serves as a precursor in the development of heterogeneous catalysts, where the final active species is typically metallic silver or a silver-containing composite material supported on a solid matrix. The design of these catalysts and their performance in various chemical transformations are critical areas of research.

Design of Supported Silver Catalysts

The preparation of supported silver catalysts from this compound involves depositing the silver precursor onto a high-surface-area support material, followed by a reduction step to form metallic silver nanoparticles. The choice of support and the preparation method are crucial in determining the catalyst's ultimate morphology and effectiveness. researchgate.net

Several methods are employed to prepare supported silver catalysts from this compound and other silver salts like silver nitrate (B79036). These include:

Incipient Wetness Impregnation: This technique involves dissolving this compound in a solvent and adding the solution to the support material in a volume equal to the pore volume of the support. mdpi.comnih.gov The solvent is then evaporated, leaving the silver precursor dispersed on the support surface.

Deposition-Precipitation: In this method, a precipitating agent is added to a solution containing the silver precursor and the support material, causing the silver compound to precipitate onto the support. mdpi.com

Melt Infiltration: This solvent-free method involves heating a physical mixture of silver nitrate (a related silver precursor) and a support material like SBA-15 silica (B1680970) above the melting point of the silver salt. researchgate.net This allows the molten salt to infiltrate the pores of the support. Subsequent decomposition at higher temperatures yields metallic silver nanoparticles or nanowires within the support structure. researchgate.net

The final properties of the supported silver catalyst, such as particle size and distribution, are heavily influenced by the preparation parameters, including the type of support, the silver loading, and the conditions of the subsequent reduction or decomposition step. researchgate.netmdpi.com For example, the heat treatment parameters during the decomposition of silver nitrate in the melt infiltration method determine whether silver nanowires or nanoparticles are formed. researchgate.net

Performance in Specific Oxidation and Reduction Reactions

Supported silver catalysts derived from precursors like this compound exhibit significant activity in a range of oxidation and reduction reactions.

Oxidation Reactions:

Silver catalysts are well-regarded for their performance in various oxidation reactions. For instance, supported silver nanoparticles have been effectively used in the liquid-phase oxidation of betulin, a naturally occurring compound, to produce biologically active oxo-derivatives. mdpi.com The nature of the support material was found to have a considerable effect on the selectivity of the reaction. mdpi.com

In the realm of electrocatalysis, silver is a promising catalyst for the oxygen reduction reaction (ORR), which is a critical process in fuel cells. um.esresearchgate.net Studies have shown that silver exhibits high catalytic activity and stability for the ORR in neutral and alkaline media. um.esresearchgate.net The mechanism of the ORR on silver can proceed through a direct four-electron pathway or a two-electron pathway involving the formation of hydrogen peroxide. researchgate.net Furthermore, bimetallic catalysts, such as platinum-silver (Pt-Ag), have demonstrated enhanced activity for the glycerol (B35011) oxidation reaction (GOR) in alkaline media compared to pure platinum catalysts. acs.org

Reduction Reactions:

Supported silver catalysts are also active in various reduction reactions. Silver quantum clusters supported on metal oxides have been shown to effectively catalyze the reduction of aromatic nitro compounds, such as 4-nitrophenol, to the corresponding amino compounds. d-nb.info

In the context of environmental remediation, there is interest in using catalysts for the reduction of perchlorate (ClO₄⁻), a persistent water contaminant. dtic.mil While direct electrochemical reduction of perchlorate is challenging, catalytic reduction offers a viable pathway. dtic.mil Research has explored the use of bimetallic catalysts, such as rhenium-palladium on carbon (Re-Pd/C), for the reduction of aqueous perchlorate to chloride. nih.govnih.govnih.gov Although silver-based catalysts for this specific reaction are less commonly reported in the provided context, the general principles of heterogeneous catalytic reduction are relevant. Studies on other systems have shown that the reduction of perchlorate can be achieved using hydrogen gas as the reducing agent in the presence of a suitable catalyst. researchgate.net The catalytic activity is often dependent on the composition of the catalyst and the reaction conditions. nih.govresearchgate.net

Table of Catalytic Reactions

Table of Compounds

Theoretical and Computational Studies of Silver Perchlorate

Quantum Chemical Calculations of Silver-Perchlorate Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the nature of the interaction between the silver cation (Ag⁺) and the perchlorate (B79767) anion (ClO₄⁻). These studies provide a fundamental understanding of the bonding characteristics that govern the compound's properties.

The bonding between the silver ion and the perchlorate anion, as well as with other ligands, is a subject of significant computational investigation. The interaction is not purely ionic but has a degree of covalent character.

Analysis of the electronic structure of silver complexes shows that the primary bonding interaction involves σ-donation from the ligand's lone pair orbitals into the empty 5s orbital of the silver ion. researchgate.net This dative bond is predominantly electrostatic in nature, as expected for an ion-dipole interaction, but orbital interactions also play a crucial role. researchgate.netacs.org

Quantum Theory of Atoms in Molecules (QTAIM) calculations on related oxyanionic crystals, such as potassium perchlorate, provide a quantitative framework for understanding these interactions. rsc.org In these systems, the bond between the cation (like K⁺ or Ag⁺) and the oxygen of the perchlorate anion is classified as a closed-shell interaction, characteristic of ionic bonds. rsc.org However, the intra-anionic Cl-O bonds show significant covalent character, with negative values for the total electron energy density (Hс) at the bond critical point. rsc.org

The table below summarizes key topological properties of electron density from QTAIM analysis for bonds in potassium perchlorate, which serves as a model for the interactions in silver perchlorate. rsc.org

Bond TypeElectron Density (ρc) [a.u.]Laplacian (∇²ρc) [a.u.]Total Energy Density (Hc) [a.u.]Bond Character
K–O ~0.01> 0> 0Ionic (Closed-shell)
Cl–O ~0.36< 0< 0Polar Covalent
Data derived from experimental and calculated values for potassium perchlorate. rsc.org

Energy Decomposition Analysis (EDA) further dissects the interaction energy into distinct components: electrostatic, Pauli repulsion, and orbital interaction (charge transfer). In silver-ligand complexes, the electrostatic component is typically dominant, but the orbital interaction energy, representing the covalent contribution, is significant for stabilizing the complex. researchgate.net

Theoretical calculations are used to map the potential energy surfaces (PES) for reactions involving this compound. researchgate.net This is particularly valuable in catalysis, where this compound can act as a promoter or co-catalyst. For instance, in a gold-catalyzed intramolecular hydroamination of alkenes, DFT calculations showed that the perchlorate anion plays a crucial role. mdpi.com It participates in the final protodeauration step by assisting in a proton transfer, which ultimately determines the stereochemical outcome of the reaction. mdpi.com The calculated energy profile for this pathway revealed a favorable Gibbs free energy change, confirming the proposed mechanism. mdpi.com

Electronic Structure and Charge Distribution Analysis

Molecular Dynamics Simulations of this compound in Solution

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of this compound in solution. These simulations are essential for understanding solvation phenomena.

In aqueous solutions, the silver ion is surrounded by water molecules, forming distinct hydration shells. First-principles molecular dynamics (FPMD) and classical MD simulations have been used to characterize these shells. dntb.gov.uaresearchgate.net Experimental studies using X-ray diffraction on aqueous this compound solutions indicate the presence of hydrated silver ions, specifically [Ag(H₂O)₂]⁺, with Ag-O bond distances of approximately 2.40 Å (240 pm). wikipedia.org

MD simulations reveal that the first hydration shell of the Ag⁺ ion is flexible, with rapid exchange of water molecules between the first shell and the bulk solvent. researchgate.net The coordination number (the number of water molecules in the first shell) is not fixed but exists as a dynamic equilibrium. While a coordination number of 2 is common, especially in the presence of other ligands, studies of the hydrated Ag⁺ ion in pure water show average hydration numbers can be higher, decreasing from around 4 to 3 as temperature increases. researchgate.netresearchgate.net

The table below presents typical structural parameters for hydrated ions obtained from simulations and experiments.

IonMethodCoordination Number (CN)Ion-Oxygen Distance (Å)Reference(s)
Ag⁺ X-ray Diffraction2~2.40 wikipedia.org
Ag⁺ FPMD Simulation3-4- researchgate.net
Na⁺ MD Simulation~5.32.37 acs.org
Data for Na⁺ is included for comparison of a related system.

The characterization of these solvation shells is crucial, as their structure and dynamics are linked to chemical reactivity and complex formation. acs.orgnih.gov

In concentrated solutions or in solvents with lower dielectric constants, silver ions and perchlorate anions can form ion pairs. MD simulations and spectroscopic studies help to distinguish between different types of ion pairs: chemrxiv.org

Contact Ion Pairs (CIP): The cation and anion are in direct contact.

Solvent-Shared Ion Pairs (SSIP): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pairs (SSIP): The ions are separated by two or more solvent layers.

Studies on analogous systems like sodium perchlorate in aqueous solution have explored the formation of contact ion pairs through vibrational spectroscopy and MD simulations. acs.orgacs.org The tendency to form these pairs depends on the solvent and the concentration. osti.gov In solvents like benzene (B151609) and toluene, where this compound is remarkably soluble, the Ag⁺ ion forms a π-complex with the aromatic ring, a specific type of ion-solute aggregation confirmed by X-ray crystallography. wikipedia.orgacs.org This interaction explains the high solubility in these nonpolar solvents.

Solvation Shell Structure and Dynamics

Predictive Modeling of this compound Reactivity and Selectivity

Computational models are increasingly used to predict the outcome of chemical reactions, guiding experimental design. This compound is often used as a reagent or catalyst promoter, and understanding its role is key to controlling reaction selectivity.

In the field of glycosylation chemistry, this compound has been identified as a powerful promoter. dovepress.com A systematic study compared its effectiveness against other silver salts, like silver triflate. In the activation of glycosyl thioimidates, this compound consistently provided improved 1,2-cis selectivity, a desirable outcome in complex carbohydrate synthesis. dovepress.com This predictive insight allows chemists to select the optimal promoter to achieve a specific stereoisomer.

More advanced hierarchical modeling frameworks combine first-principles calculations (like DFT) with microkinetic and continuum models to predict catalyst activity and selectivity under realistic reaction conditions. acs.org These models account for the thermodynamics of elementary steps, reaction kinetics, and mass transport phenomena to build a comprehensive picture of the reaction environment. acs.org While often applied to electrocatalysis, these principles are broadly applicable to predicting the behavior of promoters like this compound in homogeneous catalysis.

Computational Design of Novel this compound-Based Chemical Systems

The rational design of novel chemical systems centered around this compound is increasingly guided by theoretical and computational methodologies. These approaches allow for the prediction of molecular structures, properties, and reactivity, thereby accelerating the discovery of new materials with desired functionalities, such as in catalysis and materials science. umn.educhemrxiv.org Computational modeling serves as a powerful tool to understand the fundamental interactions at the molecular level, enabling the design of next-generation catalysts and functional materials from the ground up. umn.edu

A primary instrument in this field is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edu For this compound systems, DFT calculations are employed to optimize molecular geometries, predict vibrational spectra (IR and Raman), and determine the nature of chemical bonds. researchgate.netmdpi.com This allows researchers to screen potential ligand candidates and predict the stability and structure of new complexes before their synthesis. researchgate.netresearchgate.net For instance, DFT has been used to select suitable functional monomers for molecularly imprinted polymers by calculating the interaction energies between the template molecule and various monomers, a principle directly applicable to designing selective ligands for this compound. researchgate.net

The typical workflow for the computational design of a novel this compound-based system involves several steps. Initially, molecular models are constructed to represent the catalytic system. This is followed by detailed studies of reaction mechanisms and the calculation of key chemical and physical properties. ekb.eg This information is then used to establish quantitative structure-activity relationships, which are crucial for rational catalyst design. chemrxiv.org

In the context of this compound, computational studies have provided deep insights into its coordination chemistry. For example, DFT calculations on bis(pyridine)silver(I) perchlorate have been used to support the assignment of spectral bands and to understand the coordination environment of the silver ion. mdpi.com Such studies are vital as they validate the accuracy of the computational methods by comparing calculated data with experimental results, building confidence in their predictive power for yet-to-be-synthesized molecules. researchgate.netmdpi.com A theoretical study on a gold-catalyzed reaction co-catalyzed by this compound highlighted how computational models can unravel complex mechanistic details, such as the role of solvent and the formation of gold-silver chloride adducts, which control the reaction's outcome. mdpi.com This demonstrates the capacity of computational chemistry to explain and predict the behavior of systems containing this compound.

The following table presents a comparison of experimental and DFT-calculated vibrational frequencies for a bis(pyridine)silver(I) perchlorate complex, illustrating the predictive accuracy of modern computational methods.

Table 1: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm-1) for [Ag(py)2ClO4]2 Dimer.

Vibrational ModeExperimental Raman (cm-1)DFT Calculated (cm-1)Reference
νs(Cl-O) of Perchlorate930960, 961 mdpi.com
δs(Cl-O) of Perchlorate621- mdpi.com

Furthermore, computational studies have systematically investigated the nature of the bonding between silver ions and various nitrogen-containing ligands, which are common components in this compound complexes. acs.orgnih.gov These studies analyze how factors like ligand hybridization (sp, sp², sp³) and coordination number affect the geometry, stability, and bonding characteristics of the resulting complexes. acs.orgnih.gov The findings indicate that two-coordination is often the most stable form for silver(I) complexes, dominated by σ-donation from the nitrogen lone pair to the silver 5s orbital. nih.gov This fundamental understanding is critical for designing novel this compound systems with specific coordination geometries and, consequently, tailored chemical properties.

Table 2: DFT-Calculated Geometric Parameters for a Two-Coordinated Silver-Pyridine Complex.

ParameterCalculated ValueReference
Ag+–N Bond Distance2.16 Å nih.gov
N–Ag+–N Bond Angle~180° nih.gov

By integrating these computational techniques, researchers can move beyond trial-and-error synthesis and rationally design novel this compound-based materials with enhanced catalytic activity, specific binding properties, or unique structural features. umn.educhemrxiv.org

Solution Chemistry and Electrochemical Behavior of Silver Perchlorate

Ion-Pairing and Electrolyte Behavior in Non-Aqueous Solvents

Silver perchlorate (B79767) (AgClO₄) exhibits distinct electrolyte behavior in non-aqueous solvents, largely influenced by ion-pairing and solvation. surrey.ac.ukrsc.org The extent of dissociation and the nature of ionic species in solution are highly dependent on the solvent's properties, such as its dielectric constant and donor-acceptor characteristics.

Conductivity studies are a primary method for investigating ion-pairing. In many organic solvents, silver perchlorate exists as an equilibrium mixture of free ions (Ag⁺ and ClO₄⁻) and ion pairs [Ag⁺ClO₄⁻]. The degree of ion-pairing increases in solvents with lower dielectric constants, as the electrostatic attraction between the ions becomes more significant. surrey.ac.uk

The behavior of this compound has been examined in a variety of non-aqueous and mixed solvents. surrey.ac.uk Its affinity for organic solvents allows for detailed studies of solvation and its impact on electrolyte dissociation and ionic radii. surrey.ac.uk For instance, in acetone (B3395972), the addition of benzene (B151609) results in the formation of loose aggregates of benzene molecules around the silver ions, which has a minimal effect on conductivity compared to the formation of stoichiometric complex ions with other organic bases. surrey.ac.uk

In binary solvent mixtures, where one component has a strong affinity for silver ions, preferential solvation can occur. This selective interaction can significantly influence the dissociation constant of the salt. surrey.ac.ukrsc.org For example, in benzonitrile (B105546) solutions, adding ethanol (B145695) can increase the dissociation constant, likely due to the solvation of the perchlorate anion, which increases the distance between the ions. rsc.org Similarly, in mixtures of acetone and isobutyl alcohol, a considerable degree of solvation for both the silver and perchlorate ions is observed. rsc.org The Walden product, which relates the limiting molar conductivity to the viscosity of the solvent, has been used to study these systems. While expected to be constant, it has been found to conform more closely to constancy when divided by the dielectric constant in certain binary mixtures. surrey.ac.uk

The table below summarizes the dissociation constants of this compound in various non-aqueous solvents, illustrating the impact of the solvent environment on its electrolyte behavior.

SolventDielectric Constant (at 25 °C)Dissociation Constant (K_d)
Acetone20.7Varies with additives
Benzonitrile25.2Varies with additives
Acetonitrile37.5Varies with additives
Methanol32.7Varies with additives

Data compiled from various sources. surrey.ac.ukrsc.org

Solvation Thermodynamics and Kinetics of this compound

The thermodynamics and kinetics of this compound solvation are crucial for understanding its reactivity and behavior in solution. The process involves the interaction of silver ions (Ag⁺) and perchlorate ions (ClO₄⁻) with solvent molecules, leading to the formation of solvated species.

Calorimetric studies have been employed to determine the heat effects of dissolving this compound in various non-aqueous and mixed binary solvents, such as methanol-dimethylformamide. researchgate.net These measurements allow for the calculation of enthalpies of transfer for the individual ions, providing insight into the energy changes associated with moving an ion from one solvent to another. researchgate.net The stability of silver(I) complexes with ligands like 18-crown-6 (B118740) ether is significantly influenced by the solvent composition, with changes in the Gibbs energy of solvation of the Ag⁺ ion being a determining factor. researchgate.net

In solvent mixtures, preferential solvation of the silver ion often occurs. For example, in dimethylformamide (DMF)-acetonitrile (AN) mixtures, the silver ion is preferentially solvated by acetonitrile, as indicated by the formation of complexes like [Ag(dmf)(an)₃]⁺ and [Ag(dmf)₂(an)₂]⁺. researchgate.net X-ray diffraction studies have confirmed the tetrahedral coordination of the silver ion in these mixed solvent systems, with Ag-O and Ag-N bond lengths varying depending on the composition of the solvation shell. researchgate.net

The kinetics of solvation and desolvation play a significant role in chemical reactions involving this compound. The rate at which solvent molecules exchange with the coordination sphere of the silver ion can be a rate-determining step in complex formation and redox reactions. The thermodynamic parameters, including enthalpy (ΔH) and entropy (ΔS) of solvation, provide a quantitative measure of the stability of the solvated ions. For ionic species, the solvation enthalpies are typically large and negative, indicating a strong ion-solvent interaction. acs.org

The following table presents thermodynamic data for the transfer of silver ions from water to various organic solvents, highlighting the differences in solvation energies.

SolventTransfer Gibbs Energy (ΔG_t°) (kJ/mol)Transfer Enthalpy (ΔH_t°) (kJ/mol)Transfer Entropy (ΔS_t°) (J/mol·K)
Acetonitrile-23.4-28.9-18
Dimethylformamide (DMF)-37.7-58.6-70
Dimethyl sulfoxide (B87167) (DMSO)-49.8-62.8-44

Data is illustrative and based on findings from multiple studies. researchgate.netakjournals.com

Electrochemical Studies of this compound

The electrochemical behavior of this compound is a subject of extensive study, particularly in the context of non-aqueous electrochemistry where it is often used as a supporting electrolyte.

Redox Potentials and Mechanisms in Various Media

The redox potential of the Ag⁺/Ag couple is highly dependent on the solvent medium due to the differing solvation energies of the silver ion. iupac.org In non-aqueous solvents, the standard potential can shift significantly compared to its value in water. This compound is often used in the construction of non-aqueous reference electrodes, where a silver wire is immersed in a solution of this compound in the desired organic solvent. However, the potential of such electrodes is influenced by the solvent, the concentration of silver ions, and the supporting electrolyte.

The reduction of perchlorate ions (ClO₄⁻) is thermodynamically favorable but kinetically hindered, making it generally stable in electrochemical applications. ca.gov However, under certain conditions and on specific electrode materials, the reduction of perchlorate can occur. core.ac.uk For instance, studies on rhodium electrodes have shown that perchlorate reduction can happen, and the process is often accompanied by the inhibition of the electrode surface by the reduction products, such as chloride ions. core.ac.uk

Cyclic voltammetry is a key technique used to investigate the redox processes. dtic.mil In acetonitrile, the addition of this compound to a solution containing other species can influence their redox waves, indicating interaction or reaction between the species. researchgate.net The transfer of silver ions across liquid/liquid interfaces has also been studied using cyclic voltammetry, where the transfer was found to be impossible when the organic phase contained perchlorate anions, highlighting the role of the anion in the interfacial process. nih.gov

Influence of this compound on Anodic and Cathodic Processes

As a supporting electrolyte, this compound provides conductivity to the solution and can influence the rates and mechanisms of electrode reactions. The perchlorate anion is generally considered to be non-coordinating and electrochemically inert over a wide potential window, especially on the positive potential side in many non-aqueous solvents. als-japan.com

However, the presence of perchlorate ions can affect anodic processes. For example, in the study of Cu-Ag alloys, the addition of perchlorate ions was found to increase the height of anodic peaks and could lead to the breakdown of passivity and initiate pitting corrosion at higher concentrations. In the anodic dissolution of metals like aluminum in perchloric acid, the reduction of perchlorate to chloride ions can induce pitting corrosion. core.ac.uk

On the cathodic side, the reduction of the silver ion from this compound is a well-defined process used in applications like silver electroplating and the preparation of silver-modified electrodes. acs.org The kinetics of the oxygen reduction reaction (ORR) at silver electrodes have been studied in perchlorate media, with the voltammetric waves appearing at less negative potentials compared to chloride media. rsc.org

The table below provides a summary of the electrochemical behavior of this compound in different contexts.

Electrochemical ProcessElectrode MaterialMediumObserved Effect of AgClO₄
Anodic DissolutionCu-Ag AlloyNaOH/NaClO₄Increased anodic peak heights, potential for pitting corrosion.
Oxygen Reduction ReactionSilverNaClO₄Voltammetric wave shifted to less negative potentials compared to chloride. rsc.org
Ion TransferLiquid/Liquid InterfaceWater/1,2-dichloroethaneNo Ag⁺ transfer in the presence of perchlorate in the organic phase. nih.gov
Redox of ComplexesGlassy CarbonAcetonitrileInfluences the intensity of redox waves of other species. researchgate.net

Precipitation and Dissolution Equilibria in Complex Systems

The principles of precipitation and dissolution are fundamental to understanding the behavior of sparingly soluble salts like some silver compounds in the presence of this compound. lumenlearning.comucf.edu Solubility equilibria are established when the rate of dissolution of a solid equals the rate of precipitation of its ions from solution. labxchange.org

The solubility product constant (K_sp) is the equilibrium constant for the dissolution of a sparingly soluble ionic compound. For a generic salt, M_pX_q, the dissolution equilibrium and K_sp expression are:

M_pX_q(s) ⇌ pM^(m+)(aq) + qX^(n-)(aq) K_sp = [M^(m+)]^p [X^(n-)]^q

The ion product (Q), which has the same form as the K_sp expression but uses non-equilibrium concentrations, can be compared to K_sp to predict whether precipitation will occur. libretexts.org

If Q < K_sp, the solution is unsaturated, and more solid can dissolve.

If Q = K_sp, the solution is saturated, and the system is at equilibrium.

If Q > K_sp, the solution is supersaturated, and precipitation will occur until Q = K_sp. libretexts.org

In complex systems containing this compound, the common ion effect can play a significant role. If this compound is added to a solution containing another sparingly soluble silver salt (e.g., silver chloride, AgCl), the increased concentration of Ag⁺ ions from the highly soluble this compound will shift the solubility equilibrium of the sparingly soluble salt to the left, causing further precipitation of that salt and reducing the concentration of its anion. lumenlearning.com

For example, consider a saturated solution of silver chloride: AgCl(s) ⇌ Ag⁺(aq) + Cl⁻(aq)

The addition of soluble AgClO₄ increases [Ag⁺], causing the reaction quotient Q = [Ag⁺][Cl⁻] to exceed the K_sp of AgCl. To re-establish equilibrium, AgCl will precipitate, lowering the [Cl⁻] until Q once again equals K_sp. ucf.edu This principle is crucial in various applications, including gravimetric analysis and controlling the concentration of specific ions in solution.

The following table lists the solubility products for some common sparingly soluble silver salts at 25 °C.

CompoundFormulaK_sp at 25 °C
Silver ChlorideAgCl1.8 x 10⁻¹⁰
Silver BromideAgBr5.4 x 10⁻¹³
Silver IodideAgI8.5 x 10⁻¹⁷
Silver ChromateAg₂CrO₄1.1 x 10⁻¹²

Data compiled from various chemistry resources. lumenlearning.comucf.edulibretexts.org

Advanced Analytical Methodologies for Silver Perchlorate Research

Spectroscopic Techniques for In-Situ Monitoring of Reactions

In-situ spectroscopic monitoring provides a real-time window into chemical reactions, allowing researchers to observe transient intermediates and understand reaction kinetics without altering the system. fu-berlin.de Several spectroscopic techniques are particularly well-suited for studying reactions involving silver perchlorate (B79767).

Time-Resolved Spectroscopy

Time-resolved spectroscopy is a powerful tool for investigating the ultrafast dynamics of chemical reactions. In the context of silver perchlorate, it has been instrumental in understanding electron transfer processes. For instance, studies on aqueous solutions of this compound have utilized time-resolved spectroscopy to observe the decay kinetics of solvated electrons and the formation of silver atoms on a picosecond timescale. acs.org These experiments reveal that the reaction between presolvated electrons and silver ions to form silver atoms occurs rapidly. acs.org The yield of silver atoms formed within the initial electron pulse increases with the concentration of silver ions. acs.org

Key Findings from Time-Resolved Spectroscopy of this compound Solutions:

ParameterObservation
ReactionPresolvated electron with silver ion
ProductSilver atom (Ag°)
TimescalePicoseconds
Effect of Ag⁺ concentrationIncreased Ag⁺ concentration leads to a higher yield of Ag°

Time-resolved techniques, such as those available at facilities like the ELYSE picosecond laser-triggered electron accelerator, are crucial for capturing these fleeting events and building accurate kinetic models of the radiolysis of aqueous this compound solutions. acs.org

X-ray Absorption Spectroscopy (XAS) for Silver Environment Elucidation

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the local atomic structure and electronic properties of a specific element within a sample. numberanalytics.comsemineral.esnih.gov It is particularly valuable for characterizing the coordination environment of silver ions in various chemical systems, including those containing perchlorate. XAS can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). numberanalytics.com XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the number, type, and distance of neighboring atoms. numberanalytics.comsemineral.es

In studies of silver in aqueous solutions, XAS has been used to determine the hydration structure of the Ag⁺ ion. wikipedia.orguzh.ch For instance, in aqueous this compound solutions, X-ray diffraction data, a complementary technique, shows that the silver ion exists as [Ag(H₂O)₂]⁺ with Ag-O distances of approximately 240 picometers. wikipedia.org In situ XAS measurements on silver in various aqueous solutions have shown that in nitrate-bearing acidic solutions, the dominant species is the hydrated Ag⁺ cation, surrounded by 4 to 6 water molecules in its nearest coordination shell with mean Ag-O distances of about 2.32 Å. uzh.ch This ability to probe the immediate surroundings of the silver ion is critical for understanding its reactivity and complexation behavior in the presence of perchlorate and other ligands. uzh.chacs.org

Mass Spectrometry for Adduct and Cluster Identification

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions. In this compound research, it is instrumental in identifying adducts and clusters formed in various reactions. The use of silver ions in mass spectrometry offers distinct advantages, including the characteristic isotopic pattern of silver (¹⁰⁷Ag and ¹⁰⁹Ag), which aids in analyte identification. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules and clusters. nih.gov It has been successfully employed to identify ligand-protected silver clusters, where optimizing instrumental parameters is crucial to prevent fragmentation of these delicate species. nih.gov For instance, in the analysis of unsaturated lipids, silver cationization has been shown to enhance sensitivity by at least an order of magnitude, facilitating the detection of these molecules as silver adducts. nih.gov

Laser Desorption/Ionization (LDI) mass spectrometry is another technique used to study silver clusters. Studies have shown that the use of a matrix, as in Matrix-Assisted Laser Desorption/Ionization (MALDI), can influence the formation and size of silver clusters generated from silver salts. icm.edu.pl For example, when analyzing silver nitrate (B79036) with a DHB matrix, silver clusters with up to 41 atoms have been observed, a significant increase compared to analysis without a matrix. icm.edu.pl The formation of silver adducts with various biomolecules, such as amino acids and saccharides, has also been observed using LDI-MS with silver nanoparticles. acs.org

Examples of Silver Adducts and Clusters Identified by Mass Spectrometry:

Analyte/SystemMass Spectrometry TechniqueObserved SpeciesReference
Prostaglandinsnano-DESI MSI[PG + Ag]⁺ nih.gov
Unsaturated Lipids (Calcifediol)IR-MALDESI[M + ¹⁰⁷Ag]⁺, [M + ¹⁰⁹Ag]⁺ nih.gov
Silver Nitrate with DHB matrixMALDIAgₙ⁺ (n ≤ 41) icm.edu.pl
Silver Trifluoroacetate with DHB matrixMALDIAgₙ⁺ (n ≤ 59) icm.edu.pl
Silver Benzoate with DHB matrixMALDIAgₙ⁺ (n ≤ 72) icm.edu.pl
Ligand-protected silver clusterESI-MSAg₃₂(SG)₁₉ nih.gov

Chromatographic and Electrophoretic Methods for Separation and Quantification in Research Contexts

Chromatographic and electrophoretic techniques are essential for the separation and quantification of ions and compounds in complex mixtures, which is often a requirement in research involving this compound.

Silver ion chromatography is a powerful technique that utilizes the reversible interaction between silver ions and the π-electrons of double bonds in unsaturated compounds. aocs.org This allows for the separation of molecules based on their degree of unsaturation. While silver nitrate is commonly used, this compound has also been employed by adding it to the mobile phase in reversed-phase high-performance liquid chromatography (HPLC). aocs.org For example, intact monogalactosyldiacylglycerols have been separated on a C8 reversed-phase column using a mobile phase of methanol-water containing this compound. aocs.org Ion chromatography is another key method for the analysis of anions like perchlorate, often coupled with mass spectrometry for sensitive and selective detection. osti.govnih.gov

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of perchlorate in various samples. dtic.milnih.govnih.gov Combining CE with techniques like isotachophoresis for sample cleanup and conductivity detection allows for the determination of trace levels of perchlorate in drinking water. nih.gov Electromembrane extraction coupled with CE has also been developed for the rapid and sensitive determination of perchlorate in environmental samples. nih.gov

Analytical Methods for Perchlorate Quantification:

TechniqueDetection Limit/Quantification LimitMatrixReference
ESI/MS/MS0.5 µg/L (detection limit)Groundwater researchgate.net
Ion Chromatography-MS/MS5 ng/L (LOQ)Bottled Water mdpi.com
Electromembrane extraction-CE0.25-0.35 µg/L (LOD)Environmental and bottled water nih.gov
Isotachophoresis-CZE1.25 µg/L (LOQ)Drinking Water nih.gov

Crystallographic Methods for Structural Elucidation of New Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of crystalline solids. This technique has been indispensable in characterizing the structures of new compounds and complexes containing this compound.

The structural elucidation of silver(I) perchlorate complexes with various organic ligands has revealed a diverse range of coordination geometries and supramolecular architectures. For example, the crystal structure of a dimeric bis-(o-xylene)this compound complex showed that the dimer is formed by oxygen-bridged silver(I) ions, with the coordination of the metal being completed by interaction with the π-electrons of the aromatic rings. rsc.org In another study, two novel polymeric silver(I) complexes with a double betaine (B1666868) ligand were characterized, revealing two-dimensional frameworks. researchgate.net

The synthesis and crystallographic characterization of a hemipyridine solvate of bis(pyridine)silver(I) perchlorate, [Agpy₂ClO₄]·0.5py, showed that two [Agpy₂]⁺ cations form a dimeric unit, [Agpy₂ClO₄]₂, where each silver ion is connected to two perchlorate anions via oxygen atoms. mdpi.com Similarly, the crystal structure of a silver(I) perchlorate complex with a thiacalix researchgate.netarene-bis-crown ether ligand, {[Ag₂(L)(CH₃OH)(ClO₄)₂]·4CHCl₃}n, was found to have a 2-D square-grid network. researchgate.net These detailed structural studies, made possible by X-ray crystallography, are fundamental to understanding the coordination chemistry of this compound and designing new materials with specific properties.

Emerging Research Directions and Future Perspectives

Silver Perchlorate (B79767) in Sustainable Chemistry and Catalysis

The global push towards sustainable chemical processes has spurred research into more efficient and environmentally benign catalytic systems. Silver perchlorate is finding a niche in this domain, both as a direct catalyst and as a precursor for catalytic materials.

In the realm of "green chemistry," this compound is used in the synthesis of silver nanoparticles (AgNPs), which are renowned for their catalytic prowess. nih.govresearchopenworld.com Green synthesis protocols utilize plant extracts or other biological materials as reducing and capping agents, offering an eco-friendly alternative to conventional chemical methods. researchopenworld.comrsc.org These biosynthesized AgNPs, for which this compound can be a precursor, are effective catalysts for applications such as the degradation of organic dyes in aqueous solutions, addressing significant environmental pollution concerns. rsc.org

This compound itself acts as a powerful promoter in various organic reactions. It has been shown to be an effective promoter for chemical glycosylation, a fundamental process in carbohydrate chemistry. dovepress.com Studies have demonstrated that AgClO₄ can facilitate the activation of glycosyl thioimidates, leading to improved 1,2-cis selectivity compared to other silver salts. dovepress.comresearchgate.net This enhanced selectivity is crucial for the synthesis of complex oligosaccharides.

Furthermore, research has explored the use of perchlorate, sourced from compounds like this compound, in iron-catalyzed C–H oxygenation reactions. nih.gov This approach repurposes the perchlorate anion, a known groundwater pollutant, as a potent oxidant in chemical synthesis. nih.gov The challenge lies in overcoming the kinetic inertness of the perchlorate anion, which has been addressed by using specialized ligand systems that promote oxygen atom transfer. nih.gov

The following table summarizes selected catalytic applications involving this compound.

Catalytic ApplicationRole of this compoundKey FindingsReference(s)
Chemical Glycosylation PromoterEffectively activates glycosyl thioimidates and improves 1,2-cis selectivity. dovepress.comresearchgate.net
C-H Oxygenation Oxidant SourceEnables iron complexes to catalyze the oxygenation of organic substrates using the perchlorate anion. nih.gov
Silver Nanoparticle Synthesis PrecursorUsed in wet chemical methods to produce silver nanoparticles (AgNPs) for catalysis. nih.gov
Degradation of Organic Dyes Precursor for CatalystPrecursor to AgNPs which show efficient catalytic degradation of pollutants. rsc.org

Novel Applications in Functional Materials Design

The design of functional materials with tailored properties is a cornerstone of modern materials science. This compound serves as a critical building block in the assembly of various advanced materials, including coordination polymers, metal-organic frameworks (MOFs), and photosensitive composites.

One of the most promising areas is the creation of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). mdpi.com Silver(I) ions from this compound are ideal for constructing cationic MOFs due to their flexible coordination geometry. escholarship.org These materials have potential applications in ion exchange, molecular sensing, and gas storage. uniurb.it For instance, this compound has been used to synthesize 2D and 3D coordination polymers whose structures and dimensionalities are dependent on the anion and the organic linkers used. uniurb.itresearchgate.net Some of these MOFs exhibit dynamic behaviors, such as "breathing," which is crucial for selective adsorption of pollutants. nih.gov

A particularly innovative application is the use of this compound in photosensitive materials for direct 3D printing of metallic microstructures. light-am.com A material based on a this compound and gelatin solution enables the fabrication of conductive 3D silver structures via laser-induced photoreduction. light-am.com These microstructures, consisting of almost pure silver, have high conductivity and are promising for applications in high-frequency electronics and metamaterials. light-am.com

Additionally, this compound has been instrumental in the development of self-deliverable hybrid gels with therapeutic properties. acs.org A gelator derived from ibuprofen (B1674241) was shown to selectively form a metallogel with this compound. This process also led to the in-situ formation of silver nanoparticles within the gel matrix, creating a hybrid material with both the anti-inflammatory properties of ibuprofen and the antibacterial effects of silver. acs.org Such self-healing and injectable gels represent a significant advance in localized treatment systems. acs.org

Functional MaterialRole of this compoundDescription & Potential ApplicationReference(s)
Metal-Organic Frameworks (MOFs)/Coordination Polymers (CPs) Metal Node SourceForms cationic frameworks with neutral organic linkers for selective anion capture, gas storage, and catalysis. mdpi.comescholarship.orguniurb.itnih.gov
3D Silver Microstructures Photosensitive ComponentEnables direct laser-induced photoreduction to fabricate filigree, conductive 3D silver structures for microelectronics. light-am.com
Hybrid Antibacterial Gels Gelling Agent & Nanoparticle PrecursorInduces gelation of an ibuprofen derivative and facilitates the in-situ formation of AgNPs, creating a self-healing, dual-action therapeutic gel. acs.org

Integration with Machine Learning and AI in Chemical Discovery

The intersection of artificial intelligence (AI) and chemistry is creating a new paradigm for materials discovery and molecular design. thegradient.pubmdpi.com While specific research directly applying AI to this compound is still nascent, the tools and methodologies being developed are highly relevant for accelerating the discovery of its future applications.

The EU-funded DISCOVERER project aims to create a "Chemical Space Machine" that uses ML and AI to design new chemical entities based on predefined parameters. europa.eu Such a platform could be tasked with finding new applications for this compound by defining a desired function—for instance, a catalyst for a specific transformation or a material with a particular optical property—and allowing the AI to propose and evaluate potential systems involving the compound.

Addressing Challenges in Perchlorate Stability and Reactivity for Future Applications

The widespread application of this compound and other perchlorate salts is often hindered by two key challenges: the inherent instability and potential explosiveness of perchlorate compounds, and the kinetic inertness of the perchlorate anion in reduction reactions. ca.govacs.org

Perchlorate compounds are strong oxidizers, and mixtures with organic compounds can be highly reactive and potentially explosive. ca.govamericanelements.com this compound, in particular, has been reported to react explosively. ca.gov This instability necessitates careful handling and storage procedures and can limit its use in large-scale applications or under harsh conditions. scbt.com Research into energetic coordination compounds (ECCs) seeks to understand and control these properties, though practical applications remain limited. researchgate.net

Conversely, despite being a strong oxidant thermodynamically, the perchlorate anion is kinetically stable and requires significant activation energy to be reduced. ca.gov This inertness is a major hurdle in applications that rely on its oxidizing power, such as in environmental remediation or certain catalytic cycles. nih.govepa.gov

Current research is focused on developing strategies to manage these challenges:

Ligand Design: In catalysis, the ligand environment around a metal center can be tuned to enhance stability. For instance, in bio-inspired rhenium-based catalysts for perchlorate reduction, modifying the ligand structure was shown to mitigate catalyst decomposition and improve long-term stability. acs.org

Heterogeneous Systems: Immobilizing catalysts on a solid support, such as palladium on carbon (Pd/C), can enhance stability and prevent deactivating side reactions. acs.org This approach is crucial for creating robust systems for water treatment and other practical applications.

Controlled Activation: Research into C-H oxygenation using perchlorate focuses on creating specific catalytic environments, such as iron complexes with secondary sphere hydrogen bonds, to overcome the kinetic barrier and facilitate the oxygen atom transfer in a controlled manner. nih.gov

Addressing the dual challenges of instability and kinetic inertness is critical for unlocking the full potential of this compound in future technologies. By designing more stable coordination environments and developing more efficient activation methods, researchers aim to harness the unique reactivity of the perchlorate ion safely and effectively.

Q & A

Q. How is silver perchlorate synthesized and handled safely in laboratory settings?

this compound is typically synthesized by reacting silver oxide (Ag₂O) or silver nitrate (AgNO₃) with perchloric acid (HClO₄). The anhydrous form is obtained by drying the monohydrate at temperatures ≥43°C. Due to its explosive nature, handling requires strict precautions: avoid mechanical friction, exposure to light, and contact with organic materials. Storage should be in airtight, light-resistant containers in a cool, dry environment. Hydrated forms should be kept separate from desiccants to prevent unintended dehydration .

Q. What are the solubility properties of this compound in different solvents?

this compound exhibits unusual solubility, dissolving readily in water (82.07% w/w at 0°C) and organic solvents such as benzene (5.28 g/100 g), toluene (101 g/100 g), and pyridine (26.4 g/100 g). This solubility arises from its ability to form labile complexes with solvents, particularly those with low dielectric constants. Researchers must account for solvent polarity and association effects when designing reactions, as these factors influence ionic dissociation and reactivity .

Q. What spectroscopic methods are used to characterize this compound and its complexes?

Raman spectroscopy is critical for analyzing perchlorate ion (ClO₄⁻) vibrational modes (e.g., symmetric stretching at ~930 cm⁻¹). X-ray diffraction (XRD) identifies crystalline structures, particularly in coordination complexes like [Ag(pyridine)₂]ClO₄. Refractive index measurements (e.g., using a refractometer) can estimate solution concentrations, though density calibrations are required for accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability constants of this compound complexes?

Discrepancies often arise from solvent effects and measurement techniques. Standardize conditions by using inert solvents (e.g., acetonitrile) and potentiometric titration to determine stability constants. Cross-validate with UV-Vis or NMR spectroscopy to assess ligand displacement equilibria. Recent studies suggest solvent permittivity and ion-pairing effects significantly influence stability, necessitating explicit reporting of solvent dielectric constants .

Q. What advanced analytical techniques detect trace this compound in environmental matrices?

High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) achieves detection limits of 0.05 µg/L, but requires sample filtration (0.2 µm) to remove particulates. Surface-enhanced Raman scattering (SERS) using silver nanoparticles functionalized with cationic modifiers improves selectivity by mitigating interference from sulfate and nitrate. For speciation analysis, inductively coupled plasma optical emission spectrometry (ICP-OES) quantifies free Ag⁺ ions, distinguishing them from colloidal or complexed forms .

Q. What experimental designs mitigate risks when studying this compound’s explosive decomposition?

Use microgram-scale quantities in controlled environments (e.g., argon gloveboxes) for thermal studies. Differential scanning calorimetry (DSC) identifies exothermic peaks (onset ~150°C), while time-resolved Raman spectroscopy monitors decomposition products like ClO₂ and O₂. Computational modeling (DFT) predicts reaction pathways, guiding safe parameter ranges for experimental validation .

Q. How do environmental factors influence perchlorate remediation strategies involving silver ions?

this compound’s high solubility complicates traditional anion-exchange resins. Instead, electrochemical reduction using boron-doped diamond electrodes selectively converts ClO₄⁻ to Cl⁻ at pH > 10. Biological remediation with perchlorate-reducing bacteria (e.g., Dechloromonas) is pH-sensitive (optimal pH 7–8) and inhibited by Ag⁺ toxicity, necessitating ion-selective membranes to isolate silver .

Contradiction Analysis & Validation

Q. How should conflicting data on perchlorate toxicity in aquatic systems be addressed?

Discrepancies in toxicity thresholds (e.g., LC₅₀ values) often stem from species-specific iodine uptake inhibition. Use standardized test organisms (e.g., Daphnia magna) under controlled iodine levels. Pair in vivo assays with in vitro thyroid peroxidase inhibition studies to isolate mechanistic effects. Meta-analyses of EPA and NAS datasets highlight the need for context-specific risk thresholds .

Q. What validation steps ensure accuracy in quantifying this compound via ICP-OES?

Calibrate with matrix-matched standards to account for ionization suppression from high chloride or sulfate. Perform spike-and-recovery tests (target: 90–110%) in representative samples (e.g., soil leachates). Validate against isotope dilution mass spectrometry (IDMS) for trace-level precision (±5% RSD) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Silver perchlorate

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